2,2-difluoro-N,N-dimethylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c1-7(2)4(8)3(5)6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEWOPMXNADAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424103 | |
| Record name | 2,2-difluoro-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667-50-5 | |
| Record name | 2,2-difluoro-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoro-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 2,2-difluoro-N,N-dimethylacetamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained.
Proton (¹H) NMR for Structural Assignments and Spin Systems Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. The N,N-dimethyl groups typically appear as two separate singlets due to the restricted rotation around the amide C-N bond, a common feature in amides. researchgate.netresearchgate.net The chemical shifts of these methyl protons are influenced by their spatial relationship to the carbonyl group.
The proton on the α-carbon, adjacent to the two fluorine atoms, presents a more complex signal. It appears as a triplet due to coupling with the two equivalent fluorine atoms (¹H-¹⁹F coupling). The chemical shift of this proton is significantly downfield due to the strong electron-withdrawing effect of the adjacent fluorine and carbonyl groups.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| N-CH₃ (cis to C=O) | ~2.9 | s | N/A |
| N-CH₃ (trans to C=O) | ~3.1 | s | N/A |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis and Chemical Shift Interpretation
In the ¹³C NMR spectrum, the carbon framework of this compound is clearly resolved. The carbonyl carbon (C=O) exhibits a resonance at the downfield end of the spectrum, typically in the range of 165-175 ppm, characteristic of amides. oregonstate.edulibretexts.org The carbons of the N,N-dimethyl groups appear as distinct signals, again reflecting the hindered rotation around the amide bond. researchgate.net
The α-carbon, bonded to the two fluorine atoms, shows a prominent triplet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon is significantly influenced by the attached fluorine atoms, appearing further downfield than a typical alkyl carbon. oregonstate.edulibretexts.org
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| C=O | ~168 | t (due to coupling with CHF₂) | ~25 Hz |
| N-CH₃ (cis to C=O) | ~36 | s | N/A |
| N-CH₃ (trans to C=O) | ~38 | s | N/A |
Fluorine-19 (¹⁹F) NMR for Elucidation of Fluorine Environments
¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine nuclei. biophysics.org For this compound, the two fluorine atoms are chemically equivalent and thus give rise to a single resonance signal. This signal appears as a doublet due to coupling with the adjacent proton (¹H-¹⁹F coupling). The chemical shift of the fluorine signal provides information about the electronic environment around the fluorine atoms. researchgate.netspectrabase.com
Interactive Data Table: ¹⁹F NMR Data for this compound
| Fluorine Nuclei | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Studies
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this compound, a COSY spectrum would not show cross-peaks between the N-methyl groups and the CHF₂ proton as they are not on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between the N-CH₃ proton signals and their corresponding carbon signals, as well as a correlation between the CHF₂ proton and the CHF₂ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For this compound, HMBC is particularly useful. It would show correlations from the N-CH₃ protons to both the other N-CH₃ carbon and the carbonyl carbon. It would also show a correlation from the CHF₂ proton to the carbonyl carbon, confirming the connectivity of the acetyl group.
Dynamic NMR Studies of Amide Rotational Barriers and Conformational Preferences
The presence of two distinct signals for the N-methyl groups in the ¹H and ¹³C NMR spectra at room temperature is a direct consequence of the high rotational barrier around the amide C-N bond. beilstein-journals.orgresearchgate.net This hindered rotation leads to the existence of two distinct rotamers. beilstein-journals.org
Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, can be used to determine the energy barrier for this rotation. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the two separate signals for the N-methyl groups broaden and merge into a single, broad peak. researchgate.net By analyzing the line shape changes as a function of temperature, the activation energy (ΔG‡) for amide bond rotation can be calculated. beilstein-journals.orgnih.gov
The conformational preferences of amides can be influenced by various factors, including steric and stereoelectronic effects. rsc.org In the case of N-difluoromethylated amides, the difluoromethyl group can participate in interactions that influence the cis/trans conformational equilibrium. rsc.org
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. nih.govuni.lu
The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation. Common fragmentation pathways for amides include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, a prominent fragment would likely result from the loss of the dimethylamino group, [N(CH₃)₂]. Another possible fragmentation is the loss of the difluoromethyl radical, [•CHF₂]. The McLafferty rearrangement is another potential fragmentation pathway for amides with sufficiently long alkyl chains, though it is less likely in this specific compound. libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 123 | [C₄H₇F₂NO]⁺ (Molecular Ion) |
| 78 | [C₂H₂F₂O]⁺ |
| 72 | [C₄H₆F₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound. This technique provides a highly accurate mass measurement, which in turn confirms the molecular formula, C4H7F2NO. uni.lu The monoisotopic mass of this compound is calculated to be 123.04957 Da. uni.lu
HRMS analysis also predicts the mass-to-charge ratio (m/z) for various adducts of the molecule, which is essential for identifying the compound in complex mixtures. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, further aid in its identification. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 124.05685 | 120.5 |
| [M+Na]⁺ | 146.03879 | 127.9 |
| [M-H]⁻ | 122.04229 | 120.0 |
| [M+NH₄]⁺ | 141.08339 | 143.1 |
| [M+K]⁺ | 162.01273 | 129.5 |
| [M+H-H₂O]⁺ | 106.04683 | 114.1 |
| [M+HCOO]⁻ | 168.04777 | 142.9 |
| [M+CH₃COO]⁻ | 182.06342 | 177.1 |
Coupled Techniques (e.g., LC-MS, UPLC) for Mixture Analysis and Purity Assessment
Coupled techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for analyzing this compound in mixtures and assessing its purity. These methods separate the compound from other components before it enters the mass spectrometer for detection and quantification.
LC-MS methods have been developed for the simultaneous quantification of related compounds, such as N,N-dimethylacetamide and its metabolites, in various matrices. nih.govresearchgate.net For instance, a validated LC-MS/MS method for pediatric plasma uses a Kinetex EVO C18 stationary phase with an isocratic mobile phase of 30% methanol (B129727) containing 0.1% formic acid. nih.gov While this method was developed for the non-fluorinated analogue, similar principles are applied for the analysis of this compound. UPLC, with its use of smaller particle columns, offers faster analysis times and is suitable for high-throughput applications. sielc.com The purity of this compound can be effectively determined using these techniques, ensuring the quality of the compound for its intended applications. ambeed.com
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This technique is particularly sensitive to non-polar bonds and can provide additional details about the molecular structure of this compound. For example, the C-C backbone and symmetric vibrations are often more prominent in Raman spectra. Although specific Raman data for this compound was not found, analysis of the related N,N-dimethylacetamide provides a basis for what to expect. chemicalbook.com
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of 2,2-difluoro-N,N-dimethylacetamide, including its three-dimensional structure, electronic properties, and spectroscopic characteristics.
Density Functional Theory (DFT) has been employed to investigate the geometry and electronic structure of difluoroacetamide systems. For instance, calculations on a simple model of a difluoroacetamide have utilized the B3LYP-D3(BJ) functional with a def2-TZVP basis set, combined with the SMD continuum solvation model for chloroform, to optimize the molecular geometry. rsc.org Such studies are crucial for determining the most stable arrangements of atoms in the molecule.
The electronic structure is significantly influenced by the presence of the two fluorine atoms, which are highly electronegative. This leads to a notable dipole moment, a key factor in the molecule's conformational preferences and its interactions with solvents. rsc.org
While computational methods are frequently used to predict spectroscopic parameters, detailed theoretical predictions of NMR chemical shifts or vibrational frequencies specifically for this compound are not extensively documented in the reviewed literature. Such calculations would typically involve DFT or ab initio methods to compute the magnetic shielding tensors for NMR shifts and to perform a frequency analysis for vibrational modes.
The electronic nature of this compound is characterized by a distinct charge distribution, largely governed by the inductive effect of the fluorine atoms and the resonance of the amide group. This results in a significant molecular dipole moment. rsc.org Computational studies have focused on how this dipole moment influences conformational stability. rsc.org Detailed analyses of specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound are not specified in the available research.
Reaction Mechanism Elucidation via Computational Modeling
The elucidation of reaction mechanisms through computational modeling is a key area of theoretical chemistry. However, specific computational studies detailing the reaction mechanisms involving this compound as a reactant or product were not identified in the surveyed scientific literature.
Conformational Analysis and Rotational Energy Barriers
The rotation around the C-N amide bond and the orientation of the difluoromethyl group are central to the conformational analysis of this compound.
Computational studies on a simplified difluoroacetamide model have calculated the rotational barrier around the C-N amide bond to be approximately 73 kJ mol⁻¹. rsc.org This value was computed at the DLPNO-CCSD(T1)/def2-QZVPP//B3LYP-D3(BJ)/def2-TZVP level of theory and showed excellent agreement with experimental data derived from NMR spectroscopy. rsc.org
Furthermore, the conformational preference of the difluoromethyl group has been explored. In the gas phase, the conformer where the C–H bond is syn-periplanar to the carbonyl (C=O) bond is heavily favored, being 10 kJ mol⁻¹ lower in energy than the conformer where a C–F bond is syn-periplanar to the carbonyl. rsc.org This preference, however, is reversed in the presence of a solvent. rsc.org
Table 1: Computed Conformational and Rotational Energy Data for a Difluoroacetamide Model
| Parameter | Computational Method | Value | Phase |
| C-N Rotational Barrier | DLPNO-CCSD(T1) // B3LYP-D3(BJ) | ~73 kJ mol⁻¹ | Chloroform |
| Energy Difference (E_syn-CF - E_syn-CH) | B3LYP-D3(BJ)/def2-TZVP | 10 kJ mol⁻¹ | Gas Phase |
Studies of Intermolecular Interactions and Solvent Effects
The interactions of this compound with its environment, particularly solvents, are critical to its behavior. Theoretical models are essential for understanding these effects.
Computational studies using the SMD (Solvation Model based on Density) continuum model show that solvent polarity plays a decisive role in the molecule's conformational equilibrium. rsc.org The preference for the C-H bond to be syn-periplanar to the C=O group in the gas phase is reversed in a solvent environment. rsc.org This shift is attributed to the stabilization of the conformer with the greater dipole moment by the polarizable solvent medium. rsc.org
Chemical Reactivity and Mechanistic Pathways
Nucleophilic and Electrophilic Reactivity Profiles of the 2,2-Difluoroacetamide (B1351127) Moiety
The 2,2-difluoroacetamide moiety possesses both nucleophilic and electrophilic centers, with their reactivity being finely tuned by the strong electron-withdrawing nature of the two fluorine atoms.
The primary electrophilic site in 2,2-difluoro-N,N-dimethylacetamide is the carbonyl carbon. The two fluorine atoms exert a powerful -I (negative inductive) effect, withdrawing electron density from the α-carbon and, by extension, from the carbonyl carbon. This inductive pull enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. Theoretical studies on related carbonyl compounds have shown that electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, leading to faster rates in nucleophilic addition reactions. nih.govwikipedia.org For instance, the addition of a nucleophile like cyanide to cyclohexanones is accelerated by electron-withdrawing groups at the 4-position. nih.gov This principle suggests that the carbonyl carbon of this compound is more electrophilic than that of its non-fluorinated counterpart, N,N-dimethylacetamide.
The primary nucleophilic center is the nitrogen atom of the amide group. However, the lone pair of electrons on the nitrogen is involved in resonance with the carbonyl group, a characteristic feature of all amides. This resonance delocalizes the lone pair, reducing the nucleophilicity of the nitrogen. In the case of this compound, the electron-withdrawing difluoromethyl group further diminishes the electron density at the nitrogen atom. This leads to a decrease in the basicity and nucleophilicity of the nitrogen atom compared to non-fluorinated amides. Research on N-difluoromethylated amides has highlighted that the N-CF₂H group leads to greater electron deficiency. nih.gov
| Site in this compound | Character | Factors Influencing Reactivity |
| Carbonyl Carbon | Electrophilic | Strong -I effect of two fluorine atoms increases the partial positive charge, enhancing susceptibility to nucleophilic attack. |
| Nitrogen Atom | Nucleophilic | Lone pair delocalization through resonance with the carbonyl group and the -I effect of the difluoromethyl group reduce nucleophilicity. |
Impact of the Geminal Difluorination on Amide Bond Stability and Reactivity
The electron-withdrawing nature of the geminal difluoro group also enhances the resonance stabilization of the amide bond. By pulling electron density away from the carbonyl carbon, the fluorine atoms increase the partial positive charge on this carbon, which in turn strengthens the delocalization of the nitrogen lone pair into the carbonyl group. This increased resonance stabilization contributes to a higher rotational barrier around the C-N bond and a more planar amide geometry.
Furthermore, the presence of the difluoromethyl group can sterically hinder the approach of reactants to the amide bond, potentially slowing down reactions that involve direct attack at the carbonyl or the nitrogen. From a metabolic standpoint, fluorination is a common strategy to increase the stability of drug molecules. N-difluoromethylated amides, for example, are expected to have enhanced metabolic stability compared to their non-fluorinated analogs. nih.gov
Acid-Catalyzed Hydrolysis Mechanisms of Difluorinated Amides
The acid-catalyzed hydrolysis of amides is a well-established reaction that proceeds through a series of protonation and nucleophilic attack steps. In the case of this compound, the mechanism is expected to follow the general pathway, but the reaction rates will be influenced by the electronic effects of the difluoromethyl group.
The mechanism commences with the protonation of the most basic site in the molecule, which is the carbonyl oxygen. The nitrogen atom's lone pair is less available for protonation due to resonance. The electron-withdrawing difluoromethyl group deactivates the carbonyl oxygen to some extent, but protonation still occurs to activate the carbonyl group for nucleophilic attack.
Following protonation, a water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the protonation of the dimethylamino group, converting it into a good leaving group (-N(CH₃)₂H). The tetrahedral intermediate then collapses, with the lone pair on one of the hydroxyl groups reforming the carbonyl double bond and expelling the protonated dimethylamine. Finally, deprotonation of the resulting protonated carboxylic acid yields 2,2-difluoroacetic acid and a dimethylammonium ion.
Base-Mediated Transformations and Stability
Under basic conditions, this compound can undergo several transformations, with its stability being a key consideration. Amides are generally more resistant to basic hydrolysis than esters. However, with strong bases and heating, hydrolysis can occur. The mechanism involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent step, the expulsion of the leaving group (dimethylamide anion), is generally unfavorable due to the high basicity of the leaving group.
A more likely transformation for this compound under strongly basic conditions is elimination. The protons on the difluoromethylene group are acidic due to the strong electron-withdrawing effect of the two fluorine atoms and the adjacent carbonyl group. A strong base could deprotonate the difluoromethylene carbon to form a carbanion. This carbanion could then undergo elimination of a fluoride (B91410) ion to form an α-fluoro-α,β-unsaturated amide. This type of β-fluoride elimination is a known pathway for related compounds. nih.gov
Enolization is another potential base-mediated transformation. The formation of an enolate by deprotonation of the α-carbon is a common reaction for carbonyl compounds. libretexts.org For this compound, the resulting enolate would be stabilized by the remaining fluorine atom and the delocalization of the negative charge onto the carbonyl oxygen. However, the acidity of the C-H bond in the difluoromethylene group is significantly increased, making deprotonation more favorable than in non-fluorinated amides.
| Condition | Potential Transformation | Mechanistic Insight |
| Strong Base, Heat | Hydrolysis | Nucleophilic attack of hydroxide on the carbonyl carbon, followed by formation of a tetrahedral intermediate. Generally slow for amides. |
| Strong Base | Elimination | Deprotonation of the difluoromethylene carbon followed by elimination of a fluoride ion to yield an α-fluoro-α,β-unsaturated amide. |
| Base | Enolization | Deprotonation of the difluoromethylene carbon to form a resonance-stabilized enolate. |
Radical Reactions Involving the Difluoromethylene Group
The difluoromethylene group in this compound can participate in radical reactions. The C-H bond in the difluoromethylene group is susceptible to abstraction by radical species to form a difluoromethyl radical centered on the carbon.
One important mechanistic pathway is radical halogenation. wikipedia.org This process typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of this compound, a radical initiator would generate a halogen radical (e.g., Br•). This radical would then abstract a hydrogen atom from the difluoromethylene group to form HBr and a stabilized α,α-difluoro-N,N-dimethylacetamido radical. This radical could then react with a halogen molecule (e.g., Br₂) to form 2-bromo-2,2-difluoro-N,N-dimethylacetamide and regenerate a bromine radical, thus propagating the chain. The selectivity of radical halogenation is dependent on the halogen used, with bromination being significantly more selective than chlorination. youtube.com
Recent research has also demonstrated sequential C-F bond functionalizations of trifluoroacetamides through radical pathways. nih.gov A similar mechanism could be envisioned for difluoroacetamides. This involves the activation of the carbonyl oxygen by a radical species, followed by a spin-center shift that leads to the cleavage of a C-F bond to generate a monofluoroalkyl radical. This radical can then be trapped by various radical traps to afford diverse monofluorinated products. This highlights the potential for controlled, selective radical functionalization of the difluoromethylene group.
Future Research Directions and Emerging Trends
Development of More Efficient and Selective Synthetic Methodologies
The development of novel and efficient synthetic routes to 2,2-difluoro-N,N-dimethylacetamide and its derivatives is paramount for expanding their accessibility and application. Current research focuses on improving reaction conditions, yields, and selectivity.
A notable advancement is the use of photocatalysis to achieve chemoselective difluoramidation of olefins. rsc.orgscilit.com This method, promoted by visible light, allows for the controlled intramolecular difluoramidation of olefins, leading to the synthesis of diverse difluoro-γ-lactams with high selectivity. rsc.orgscilit.com By carefully adjusting the reaction conditions, researchers can control the radical addition process to achieve Heck-type coupling, hydrofluoroamidation, and difunctionalization of olefins. rsc.org
Another area of development is the use of Selectfluor in domino reactions to synthesize 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from readily available starting materials. rsc.org The reaction outcomes can be controlled by the reaction environment, yielding either gem-difluoro-oxylated or monofluoro-oxylated products. rsc.org These selective electrophilic fluorination methods offer a straightforward and efficient pathway to complex fluorinated heterocycles.
Future efforts will likely focus on developing catalytic and asymmetric methods to access chiral difluoroacetamide-containing molecules. The use of earth-abundant metal catalysts and the development of one-pot procedures will also be crucial for making these synthetic methodologies more cost-effective and scalable.
Exploration of Novel Reactivity Patterns and Catalytic Transformations Involving the Difluoroacetamide Unit
Recent studies have shown that N,N-dimethylacetamide (DMAc) and its derivatives can act as more than just solvents, participating as reactants in various chemical transformations. nih.govmdpi.comchemicalbook.com These reactions involve the transfer of atoms from the amide to the substrate, leading to a diverse array of products. nih.govmdpi.com While much of this research has focused on the non-fluorinated analogue, the principles can be extended to this compound to explore new reaction pathways. The presence of the difluoromethyl group is expected to modulate the reactivity, potentially leading to novel transformations.
Future research will likely delve deeper into the catalytic transformations of the difluoroacetamide moiety. This could include C-H activation of the N-methyl groups, cross-coupling reactions at the difluoromethyl carbon, and cycloaddition reactions involving the carbonyl group. Understanding and harnessing these reactivity patterns will open up new avenues for the synthesis of complex fluorinated molecules.
Expansion of Applications in Targeted Drug Discovery and Agrochemical Development
The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making the difluoroacetamide moiety an attractive feature in drug discovery and agrochemical development. lookchem.comresearchgate.net
In the pharmaceutical industry, 2,2-difluoroacetamide (B1351127) serves as a key intermediate in the synthesis of certain drugs. lookchem.com Its unique chemical structure allows for the development of new medicinal compounds with potential therapeutic benefits. lookchem.com The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, or it can be used to fine-tune the physicochemical properties of a lead compound.
Similarly, in agrochemical research, the incorporation of fluorine is a well-established strategy for improving the efficacy and selectivity of pesticides. researchgate.netnih.govresearchgate.net Fluoro-agrochemicals have shown significant advancements in the development of herbicides, fungicides, and insecticides. nih.govresearchgate.net The difluoroacetamide unit can be incorporated into various heterocyclic scaffolds, which are known to be potent pharmacophores in agrochemicals. nih.gov
Future work in this area will involve the synthesis and biological evaluation of a wider range of this compound derivatives. High-throughput screening and computational modeling will be instrumental in identifying new drug candidates and agrochemicals with improved properties.
Integration with Advanced Green Chemistry Principles for Sustainable Production and Use
As the demand for fluorinated compounds grows, so does the need for sustainable and environmentally benign manufacturing processes. The principles of green chemistry are becoming increasingly important in the synthesis of this compound and its derivatives.
One approach is the development of catalytic processes that minimize waste and energy consumption. For instance, the use of reusable catalysts and the development of one-pot, multi-component reactions are key strategies for improving the sustainability of synthetic routes. rsc.orgresearchgate.net The use of renewable feedstocks and greener solvents is also a critical aspect of sustainable chemistry. rsc.org Research into converting biomass into valuable chemical intermediates, including nitrogen-containing furan (B31954) derivatives, showcases a move towards more sustainable production methods. rsc.org
Future research will focus on the entire lifecycle of these compounds, from their synthesis to their ultimate fate in the environment. This includes designing molecules that are biodegradable or can be easily recycled. The development of fluorine-free alternatives will also be an important area of research, but for the foreseeable future, the unique properties of fluorinated compounds will continue to drive the need for their sustainable production.
Application in Emerging Fields (e.g., advanced battery electrolytes as a component/derivative, next-generation materials)
The unique properties of this compound and its derivatives make them promising candidates for applications in emerging technologies, particularly in the field of energy storage.
In the realm of advanced battery electrolytes, fluorinated amides are being explored as solvents or additives to improve the performance and safety of lithium-ion and lithium-metal batteries. For instance, a related compound, 2,2,2-trifluoro-N,N-dimethylacetamide (FDMA), has been shown to improve the electrochemical stability of solid polymer electrolytes in lithium metal batteries. nih.gov N,N-dimethylacetamide (DMAc) itself has been investigated as an electrolyte stabilizing additive, enhancing the thermal stability of the electrolyte and improving the cyclic performance of batteries at elevated temperatures. acs.org The introduction of difluoro-substituents in DMAc could offer a fine-tuned balance of properties, such as ionic conductivity, electrochemical stability, and compatibility with electrode materials. ciac.jl.cnrsc.orgresearchgate.net
Beyond batteries, the difluoroacetamide unit could be incorporated into polymers and other materials to create next-generation materials with tailored properties. The strong carbon-fluorine bonds can impart thermal stability and chemical resistance, while the polar amide group can influence properties like solubility and adhesion.
Future research in this area will involve the systematic investigation of the electrochemical properties of electrolytes containing this compound and its derivatives. The design and synthesis of novel polymers and materials incorporating the difluoroacetamide moiety will also be a key area of exploration, with potential applications in coatings, membranes, and advanced composites.
Q & A
Q. What established synthetic routes are available for 2,2-difluoro-N,N-dimethylacetamide in academic settings?
The compound is synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates. A representative method involves coupling 2,2-difluoro-N,N-dimethyl-2-(trimethylsilyl)acetamide with aryl bromides (e.g., 1-bromo-4-tert-butylbenzene) using 3 mol% Pd catalyst in a toluene/1,4-dioxane (1:1 v/v) solvent system at 100°C for 24 hours. Purification via silica chromatography (hexanes/ethyl acetate gradient) yields the product with ~76% efficiency. Key parameters include solvent ratios, catalyst loading, and reaction duration .
Q. Which solvent systems are compatible with this compound in fluorination reactions?
Polar aprotic solvents like 1,4-dioxane and toluene are effective due to their stability under Pd catalysis and ability to solubilize fluorinated intermediates. Mixed solvent systems (e.g., toluene/1,4-dioxane) balance reactivity and solubility, minimizing side reactions. Avoid protic solvents, which may hydrolyze the acetamide group .
Advanced Research Questions
Q. How can reaction yields be optimized for Pd-catalyzed derivatization of this compound?
- Catalyst tuning : Screen Pd complexes (e.g., [Pd₃]) for enhanced turnover.
- Solvent purity : Use anhydrous solvents to prevent catalyst poisoning.
- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) reduces premature catalyst decomposition.
- Additives : Ligands like PPh₃ or bipyridine may stabilize Pd intermediates .
Q. What analytical strategies resolve structural ambiguities in fluorinated acetamide derivatives?
- 19F NMR : Confirms fluorine substitution patterns (δ −90 to −110 ppm for CF₂ groups).
- X-ray crystallography : Resolves stereochemistry, as demonstrated for related diphenylacetamide structures (dihedral angles: 84.6° between aromatic rings) .
- HRMS : Validates molecular integrity (e.g., m/z 376.253 for C₁₆H₁₀N₂O₂F₆ derivatives) .
Q. How do researchers address contradictions in bioactivity data for fluorinated acetamides?
- Purity validation : Use HPLC (≥99% purity) to exclude impurities affecting assays.
- Metabolite profiling : Monitor urinary N-methylacetamide (a metabolite) via LC-MS to assess systemic exposure .
- Dose standardization : Normalize concentrations using plasma N,N-dimethylacetamide levels (detection limit: 1 µg/mL) to ensure reproducibility .
Methodological & Safety Considerations
Q. What safety protocols are critical for handling this compound?
Q. How can computational modeling predict reactivity trends for fluorinated acetamides?
DFT calculations simulate transition states in Pd-catalyzed coupling, identifying electronic effects of fluorine on enolate stability. Solvent interaction parameters (e.g., dielectric constant) are modeled using COSMO-RS to optimize solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
